(1,2,2,2-Tetrafluoroethyl)benzene
Description
The Role of Perfluoroalkyl Substituents in Modulating Molecular Properties
The introduction of perfluoroalkyl groups, such as the tetrafluoroethyl group, into molecules offers a powerful tool for fine-tuning a range of physicochemical properties. These substituents can significantly influence surface electronegativity, hydrophobicity, and affinity for specific molecules like carbon dioxide. rsc.orgrsc.org For instance, increasing the length of a perfluoroalkyl chain has been shown to systematically increase the hydrophobicity of a material, as evidenced by increasing water contact angles. rsc.org This ability to predictably alter molecular surfaces is critical in the design of advanced materials, including catalysts with enhanced stability and efficiency. rsc.org The strong electron-withdrawing nature of perfluoroalkyl groups also impacts the electronic structure of the parent molecule, which can be leveraged to create materials with specific electronic properties. researchgate.net
Scope and Objectives of Academic Research on (1,2,2,2-Tetrafluoroethyl)benzene
Academic research on this compound primarily focuses on understanding its fundamental chemical and physical properties, developing efficient synthetic routes, and exploring its potential applications as a building block in organic synthesis. Key areas of investigation include the determination of its physicochemical parameters and the exploration of its reactivity in various chemical transformations. The overarching goal is to leverage the unique properties imparted by the tetrafluoroethyl group for the creation of novel functional molecules and materials.
Physicochemical Properties of this compound
The distinct properties of this compound arise from the interplay between the aromatic phenyl ring and the electron-withdrawing tetrafluoroethyl substituent.
| Property | Value |
| Molecular Formula | C8H6F4 chembk.com |
| Molecular Weight | 178.13 g/mol chembk.comscbt.com |
| Boiling Point | 128-129 °C chembk.com |
| Density | 1.229 g/cm³ (Predicted) chembk.com |
| IUPAC Name | 1,2,2,2-tetrafluoroethylbenzene |
| InChI Key | XWGSIHMDPAMKMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(F)(F)F)F |
Synthesis of this compound
The synthesis of polysubstituted benzenes requires careful strategic planning, often involving a retrosynthetic approach to determine the optimal sequence of reactions. libretexts.org The introduction of substituents is heavily influenced by the directing effects of groups already present on the aromatic ring. libretexts.org
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general principles of aromatic substitution and fluoroalkylation can be applied. A plausible synthetic route could involve the reaction of a suitable phenyl-containing precursor with a reagent capable of introducing the 1,2,2,2-tetrafluoroethyl group. The choice of reactants and conditions would be crucial to ensure the desired regioselectivity and yield.
For comparison, the synthesis of the related compound, (2,2,2-trifluoroethyl)benzene, has been achieved by heating (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide with tetrahydronaphthalene. prepchem.com This suggests that similar strategies involving specialized reagents could be employed for the synthesis of its tetrafluoro counterpart.
Precursor Chemistry and Key Building Blocks
The successful synthesis of complex fluorinated molecules is highly dependent on the availability and reactivity of foundational building blocks. For this compound, the key precursors are typically a source for the tetrafluoroethyl moiety and an aromatic starting material.
Tetrafluoroethylene (B6358150) (TFE), a colorless and odorless gas with the formula C₂F₄, is the simplest perfluorinated alkene and a cornerstone in the industrial preparation of fluoropolymers like Polytetrafluoroethylene (PTFE). wikipedia.orgchemeurope.com Beyond its role as a monomer, TFE's chemical reactivity makes it a valuable synthon in organic synthesis.
Manufactured from the pyrolysis of chlorodifluoromethane (R-22), which is itself produced from chloroform and hydrogen fluoride (B91410), TFE is a reactive molecule. chemeurope.combritannica.com Its structure, featuring a carbon-carbon double bond substituted with four electron-withdrawing fluorine atoms, renders it susceptible to nucleophilic attack and makes it a potent dienophile in cycloaddition reactions. wikipedia.orgchemeurope.com This reactivity allows for its incorporation into a wide range of organic molecules, serving as the fundamental building block for the C₂F₄ structural unit. For instance, TFE is a precursor for preparing 1,1,2,2-tetrafluoroethanesulfonic acid (TFESA), a key reagent used in radical-mediated tetrafluoroethylation reactions. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂F₄ | wikipedia.orgchemeurope.com |
| Molar Mass | 100.02 g/mol | chemeurope.com |
| Appearance | Colorless, odorless gas | chemeurope.combritannica.com |
| Boiling Point | -76.3 °C | chemeurope.com |
| Melting Point | -142.5 °C | chemeurope.com |
| Key Reactivity | Susceptible to nucleophilic attack, potent dienophile | chemeurope.com |
The aromatic core of this compound is derived from benzene (B151609) or its substituted derivatives. Benzene is an electron-rich planar molecule, making it highly susceptible to attack by electron-deficient species, known as electrophiles. The foundational reactions for modifying the benzene ring are electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com
In a typical EAS mechanism, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Aromaticity is then restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. youtube.com
Common EAS reactions used to prepare functionalized benzene starting materials include:
Halogenation: of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.
Nitration: of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: of alkyl and acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. chemguide.co.uk
The choice of starting material and the sequence of these reactions are critical for synthesizing a specific polysubstituted benzene derivative, as the existing substituents on the ring dictate the position of subsequent substitutions. libretexts.orgpressbooks.pub
Strategies for Direct of the 1,2,2,2-Tetrafluoroethyl Moiety
Directly attaching the tetrafluoroethyl group to a benzene ring can be accomplished through several modern synthetic strategies, broadly categorized by the nature of the tetrafluoroethylating intermediate.
Electrophilic fluoroalkylation is a powerful method for introducing fluorinated groups into organic molecules. uni-muenchen.decas.cn This approach involves a reagent that delivers a positively charged or highly polarized fluoroalkyl group to a nucleophilic substrate, such as an electron-rich aromatic ring. While reagents for electrophilic trifluoromethylation are well-established, the development of analogous reagents for the larger 1,2,2,2-tetrafluoroethyl group is an ongoing area of research.
One class of compounds explored for electrophilic fluoroalkylation is hypervalent iodine reagents. uochb.cz These reagents have been successfully used for the electrophilic transfer of CF₂CF₂ groups to various nucleophiles. For example, specific hypervalent iodine reagents have shown exceptional reactivity and selectivity for the fluoroalkylation of thiols. uochb.cz While direct electrophilic attack on unactivated benzene is challenging, these reagents can fluoroalkylate aromatic amino acids like tryptophan, although this particular transformation can be induced to proceed through a radical mechanism by the addition of a reductant or exposure to light. uochb.cz The development of these reagents provides a foundation for creating synthons that can formally deliver an electrophilic "HCF₂CF₂⁺" species to aromatic systems.
An increasingly common and effective strategy for functionalizing arenes involves the use of radical intermediates. Radical perfluoroalkylation of arenes has become a significant method for forming C-C bonds under mild conditions. cas.cn These reactions typically involve three key steps:
Generation of the HCF₂CF₂• radical from a suitable precursor.
Addition of the radical to the aromatic ring to form a resonance-stabilized cyclohexadienyl radical. nih.gov
Oxidation of the intermediate and subsequent deprotonation to restore aromaticity and yield the final product. nih.gov
Various precursors and initiation methods can be used. For instance, the HCF₂CF₂ radical can be generated from zinc 1,1,2,2-tetrafluoroethanesulfinate, which is then used in copper-mediated reactions with unsaturated substrates. rsc.org The operational simplicity and tolerance for various functional groups make radical-mediated pathways a versatile tool for synthesizing tetrafluoroethyl-containing compounds. researchgate.net
1,1,2,2-Tetrafluoroethanesulfonic acid (TFESA) and its derivatives have emerged as highly attractive and practical reagents for introducing the tetrafluoroethyl moiety via a radical pathway. researchgate.net TFESA is advantageous due to its ease of preparation from TFE, its low volatility, and its straightforward handling. researchgate.netrsc.org
In one documented approach, the redox-neutral tetrafluoroethylation of aryl alkynes was achieved using TFESA in the presence of a radical initiator, azobis(isobutyronitrile) (AIBN). nih.gov The reaction proceeds through the formation of a vinyl tetrafluoroethanesulfonate intermediate, followed by a radical tetrafluoroethylation step. nih.gov
Another powerful derivative is zinc 1,1,2,2-tetrafluoroethanesulfinate, (HCF₂CF₂SO₂)₂Zn. This salt serves as an excellent precursor to the HCF₂CF₂ radical. In a copper-mediated process, the radical is generated in situ from the zinc sulfinate using an oxidant like tert-butyl hydroperoxide (TBHP). This system has been effectively used for the tetrafluoroethylation of unsaturated potassium organotrifluoroborates under mild, practical conditions in ambient air. rsc.org
| Substrate Type | Radical Source | Catalyst/Initiator/Oxidant | Key Feature | Reference |
|---|---|---|---|---|
| Aryl Alkynes | 1,1,2,2-Tetrafluoroethane (B1583514) Sulfonic Acid (TFESA) | AIBN (Initiator) | Redox-neutral process | nih.gov |
| Unsaturated Organotrifluoroborates | Zinc 1,1,2,2-tetrafluoroethanesulfinate | Copper catalyst / TBHP (Oxidant) | Mild conditions, operates in air | rsc.org |
Synthetic Pathways to this compound and its Derivatives
The introduction of the 1,2,2,2-tetrafluoroethyl group into aromatic systems is a significant transformation in synthetic organic chemistry, driven by the unique physicochemical properties conferred by this fluorinated moiety. Various synthetic strategies have been developed to achieve this, ranging from direct introductions of the tetrafluoroethyl group to indirect methods involving the functionalization of pre-existing aromatic structures. These methods can be broadly categorized into direct fluoroalkylation and indirect functionalization strategies.
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,2-tetrafluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSIHMDPAMKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528357 | |
| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56424-23-8 | |
| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 1,2,2,2 Tetrafluoroethyl Benzene
Reactivity of the Benzene (B151609) Ring in (1,2,2,2-Tetrafluoroethyl)benzene
The benzene ring in this compound is influenced by the strong electron-withdrawing nature of the fluoroalkyl group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. khanacademy.org In EAS, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. khanacademy.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. uci.edu
The 1,2,2,2-tetrafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the benzene ring towards electrophilic attack, making the reaction slower compared to benzene itself. msu.edu The deactivating nature of the substituent is a result of the inductive effect, where the electron density is pulled away from the ring. msu.edu
Despite the deactivation, if an electrophilic substitution reaction is forced to occur, the directing effect of the substituent must be considered. Electron-withdrawing groups are typically meta-directors. uci.edu This is because the deactivation is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site of attack for an incoming electrophile. uci.edu
Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Catalyst | Expected Major Product |
| HNO₃/H₂SO₄ | 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene |
| Br₂/FeBr₃ | 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene |
| SO₃/H₂SO₄ | 3-(1,2,2,2-Tetrafluoroethyl)benzenesulfonic acid |
While benzene rings are typically electron-rich and thus unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution (SNA) possible. wikipedia.orglibretexts.orgmasterorganicchemistry.com The 1,2,2,2-tetrafluoroethyl group, being strongly electron-withdrawing, facilitates such reactions. libretexts.org
The mechanism for SNAr reactions typically involves a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and thus for the reaction to proceed. libretexts.org
In the case of a this compound derivative with a leaving group (e.g., a halogen) on the ring, a nucleophile can displace the leaving group. The reaction is favored when the tetrafluoroethyl group is ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex. libretexts.org
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Product |
| 1-Chloro-4-(1,2,2,2-tetrafluoroethyl)benzene | Sodium methoxide | 1-Methoxy-4-(1,2,2,2-tetrafluoroethyl)benzene |
| 1-Fluoro-2-(1,2,2,2-tetrafluoroethyl)benzene | Ammonia | 2-(1,2,2,2-Tetrafluoroethyl)aniline |
Reactivity of the 1,2,2,2-Tetrafluoroethyl Side Chain
The 1,2,2,2-tetrafluoroethyl side chain also exhibits distinct reactivity, influenced by the strong carbon-fluorine bonds and the benzylic position.
Oxidation of the benzylic position of alkylbenzenes is a common transformation. However, the high strength of the C-F bonds and the deactivating effect of the fluorine atoms make the 1,2,2,2-tetrafluoroethyl group relatively resistant to oxidation under standard conditions. Derivatization of this group often requires harsh reaction conditions or specialized reagents.
Free radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com The benzylic position of the 1,2,2,2-tetrafluoroethyl group is a potential site for radical reactions due to the resonance stabilization of the resulting benzylic radical. khanacademy.org
Homolytic cleavage of a C-H bond at the benzylic position would lead to a resonance-stabilized radical. libretexts.org This intermediate can then participate in various radical chain reactions, such as halogenation. For example, reaction with a halogen under UV light or with a radical initiator can lead to substitution at the benzylic position. masterorganicchemistry.com
Table 3: Potential Radical Reactions
| Reagent | Intermediate | Product |
| Br₂/hν | 1-Phenyl-1,2,2,2-tetrafluoroethyl radical | 1-Bromo-1-(1,2,2,2-tetrafluoroethyl)benzene |
| NBS/AIBN | 1-Phenyl-1,2,2,2-tetrafluoroethyl radical | 1-Bromo-1-(1,2,2,2-tetrafluoroethyl)benzene |
Rearrangements involving fluorine atom migration in fluoroalkyl groups can occur under certain conditions, often catalyzed by strong acids or bases. For instance, Brønsted acid-catalyzed 1,2-fluorine migration has been observed in fluoroepoxides, proceeding through a carbocation intermediate. rsc.org While specific studies on this compound are not prevalent, analogous transformations could potentially be induced, leading to isomeric structures. Such migrations would likely require the formation of a carbocation or other reactive intermediate at the carbon atom bearing the fluorine atoms.
Coupling Reactions and Complex Molecule Synthesis Involving the Fluoroalkyl Group
The (1,2,2,2-Tetrafluoroethyl)phenyl moiety serves as a valuable building block in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com The reactivity of the aryl halide (e.g., bromo- or iodo-(1,2,2,2-tetrafluoroethyl)benzene) in these reactions is modulated by the electronic properties of the tetrafluoroethyl group.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For substrates derived from this compound, an aryl halide (X = Br, I) is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. youtube.com The electron-withdrawing nature of the -CHF₂CF₂ group can influence the rates of the catalytic cycle steps—oxidative addition, transmetalation, and reductive elimination. libretexts.org These reactions are crucial for creating biaryl structures or linking the fluoroalkyl-containing ring to other molecular frameworks. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org A halide-substituted this compound can be coupled with various alkenes to introduce vinyl groups onto the aromatic ring or to synthesize substituted styrenes bearing the tetrafluoroethyl moiety. wikipedia.orgorganic-chemistry.org The reaction typically demonstrates high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is a reliable method for constructing C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes. libretexts.org Using a halide-substituted this compound, complex molecules with conjugated enyne systems can be prepared. libretexts.orgjk-sci.com The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgjk-sci.com
The synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides from tetrafluoroalkyl bromides and their subsequent 1,3-dipolar cycloaddition with alkynes represents another powerful strategy for complex molecule synthesis. rsc.org This approach leads to the formation of highly functionalized 1,2,3-triazoles bearing the fluoroalkyl group.
Table 1: Overview of Coupling Reactions for (1,2,2,2-Tetrafluoroethyl)phenyl Halides
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Typical Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd Catalyst + Base | C(sp²)-C(sp²) | Biaryl |
| Heck Reaction | Alkene | Pd Catalyst + Base | C(sp²)-C(sp²) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | C(sp²)-C(sp) | Arylalkyne |
Mechanistic Investigations of Key Reactions
The reaction mechanisms involving this compound are dictated by the strong inductive electron-withdrawing effect of the tetrafluoroethyl group. This influences the stability of reaction intermediates and the energetics of transition states.
Elucidation of Reaction Intermediates (e.g., radical, cationic, anionic species)
The types of intermediates formed during reactions of this compound are critical to understanding its reactivity.
Cationic Intermediates : In electrophilic aromatic substitution, the reaction proceeds through a positively charged carbocation intermediate known as an arenium ion or sigma complex. rutgers.eduuci.edu The attack of an electrophile on the benzene ring leads to this intermediate, which is stabilized by resonance. msu.eduutexas.edu However, the potent electron-withdrawing -CHF₂CF₂ group destabilizes this cationic intermediate, thereby deactivating the ring towards electrophilic attack compared to benzene. msu.edulibretexts.org
Anionic Intermediates : The electron-withdrawing nature of the tetrafluoroethyl group can stabilize anionic intermediates. In nucleophilic aromatic substitution (SNAAr), a nucleophile attacks an aryl halide, forming a negatively charged Meisenheimer complex. libretexts.org The -CHF₂CF₂ group effectively delocalizes the negative charge, particularly when positioned ortho or para to the leaving group, thus facilitating this reaction pathway which is typically difficult for simple aryl halides. libretexts.org
Radical Intermediates : Radical reactions offer an alternative pathway for functionalization. Homolytic cleavage can lead to the formation of radical species. libretexts.org For instance, radical substitution reactions can occur at the benzylic position under specific conditions. youtube.com The stability of the resulting benzylic radical would be a key factor in such transformations. acs.org Given the presence of C-F bonds, reactions involving radical intermediates are a significant aspect of fluoroalkane chemistry. acs.org
Table 2: Common Reaction Intermediates in the Chemistry of this compound
| Intermediate Type | Generating Reaction Type | Effect of -(CF₂)₂H Group | Example Structure |
|---|---|---|---|
| Cationic (Arenium Ion) | Electrophilic Aromatic Substitution | Destabilizing | A resonance-stabilized cyclohexadienyl cation with the E and -CHF₂CF₂ group attached. |
| Anionic (Meisenheimer Complex) | Nucleophilic Aromatic Substitution | Stabilizing | A resonance-stabilized cyclohexadienyl anion with the Nu, LG, and -CHF₂CF₂ group attached. |
| Radical | Radical Substitution/Addition | Influences stability and regioselectivity | A benzyl (B1604629) radical with the -CHF₂CF₂ group attached. |
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic data quantify the effects of the tetrafluoroethyl substituent on reaction rates and equilibria.
Kinetics : The rate of chemical reactions is governed by the activation energy. For electrophilic aromatic substitution, the deactivating, electron-withdrawing tetrafluoroethyl group increases the activation energy for the formation of the arenium ion intermediate, leading to significantly slower reaction rates compared to benzene or activated derivatives. libretexts.orglibretexts.org Conversely, for nucleophilic aromatic substitution, this group lowers the activation energy by stabilizing the anionic intermediate, thus accelerating the reaction. libretexts.org Kinetic studies often compare the relative rates of reaction at the ortho, meta, and para positions to determine the directing effects of the substituent.
Thermodynamics : Thermodynamic studies focus on the relative stability of reactants, products, and intermediates. nih.gov The stability of the final product can sometimes favor a different isomer than the one formed fastest (kinetic vs. thermodynamic control). youtube.com For example, in some electrophilic substitutions, the ortho product might form fastest due to statistical factors, but the para product may be the most thermodynamically stable due to reduced steric hindrance. The electron-withdrawing nature of the -CHF₂CF₂ group makes reactions that place a positive charge on the ring thermodynamically less favorable, while those involving negative charges are more favorable. nih.govnih.gov
Computational and Theoretical Insights into 1,2,2,2 Tetrafluoroethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties of molecules. For (1,2,2,2-Tetrafluoroethyl)benzene, these methods can predict its electronic structure and the energetic pathways of its reactions.
Electronic Structure Analysis and Electron-Withdrawing Effects
The electronic structure of a substituted benzene (B151609) is profoundly influenced by the nature of its substituent. The (1,2,2,2-Tetrafluoroethyl) group (-CHF-CF₃) is a potent electron-withdrawing group. This is primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms, which pull electron density away from the benzene ring through the sigma bond network. wikipedia.orglibretexts.org
The electron-withdrawing nature of the tetrafluoroethyl group can be quantified through computational methods like Density Functional Theory (DFT) to calculate molecular electrostatic potential maps and partial atomic charges. These calculations would show a significant polarization of the C-F bonds and a net withdrawal of electron density from the π-system of the benzene ring.
Table 1: Predicted Electronic Properties of this compound This table is illustrative and based on established principles of electron-withdrawing groups. Actual values would require specific quantum chemical calculations.
| Property | Predicted Effect of -(CHF-CF₃) Group | Rationale |
|---|---|---|
| Ring Reactivity | Deactivated | Strong -I effect from fluorine atoms reduces electron density in the ring. dummies.com |
| HOMO Energy | Lowered | Inductive withdrawal stabilizes the π-orbitals. nih.gov |
| LUMO Energy | Lowered | Inductive withdrawal stabilizes the π*-orbitals. nih.gov |
| Dipole Moment | Increased | Significant charge separation due to highly electronegative fluorine atoms. |
Energetic Profiles and Transition States of Reactions
Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction.
For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can model the formation of the key intermediate, the Wheland complex or arenium ion. libretexts.org By calculating the energies of the transition states leading to ortho, meta, and para substituted products, one can predict the regioselectivity of the reaction. nih.gov
A computational study on the reaction of benzene with atomic fluorine, for instance, successfully located the transition state for hydrogen abstraction and calculated the relative energy of the ipso-fluorocyclohexadienyl radical intermediate. mdpi.com A similar approach for this compound would involve reacting it with a chosen electrophile in silico and tracing the energetic pathway to determine the most favorable reaction channel. These calculations would likely confirm that the electron-withdrawing substituent deactivates the ring, leading to a higher activation energy compared to benzene. libretexts.orgnih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions in a condensed phase. arxiv.orgnih.govnih.gov While specific MD studies on this compound are scarce, the behavior can be inferred from simulations of other fluorinated molecules. nih.gov
The primary intermolecular forces at play for this compound would be:
Dipole-Dipole Interactions : The molecule possesses a significant permanent dipole moment due to the electronegative fluorine atoms, leading to strong dipole-dipole attractions between molecules. pressbooks.pubyoutube.com
Weak Hydrogen Bonds : The hydrogen atom on the benzylic carbon (the C-H in the -CHF-CF₃ group) and the aromatic hydrogens could potentially act as weak hydrogen bond donors to the fluorine atoms of neighboring molecules (C-H···F). Computational studies on other fluorinated systems have noted the stabilizing effect of such electrostatic interactions. nih.gov
MD simulations could be used to calculate bulk properties like density and heat of vaporization, as well as to analyze the local structure of the liquid by calculating radial distribution functions between different parts of the molecules.
Conformational Analysis and Stereochemical Considerations
The structure of this compound presents interesting stereochemical and conformational features.
Stereochemistry : The benzylic carbon atom, which is bonded to the benzene ring, a hydrogen atom, a fluorine atom, and a trifluoromethyl group, is a chiral center. libretexts.orgpressbooks.pub This means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers (the R and S isomers). libretexts.orgyoutube.com These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. tru.ca Molecules with two or more stereocenters that are not mirror images of each other are known as diastereomers. tru.calibretexts.org
Conformational Analysis : The molecule has flexibility due to rotation around the single bonds, particularly the bond between the benzene ring and the ethyl group, and the C-C bond within the ethyl group. Computational methods can be used to perform a coordinate scan, systematically rotating a dihedral angle and calculating the potential energy at each step. wisc.edu This analysis would reveal the most stable conformations (energy minima) and the rotational energy barriers between them. The preferred conformation would likely be one that minimizes steric hindrance between the bulky trifluoromethyl group and the benzene ring.
Prediction of Reactivity and Selectivity
One of the most important applications of theoretical chemistry is the prediction of chemical reactivity and selectivity. For substituted benzenes undergoing electrophilic aromatic substitution, the nature of the substituent dictates the outcome.
The (1,2,2,2-Tetrafluoroethyl) group is strongly electron-withdrawing through the inductive effect (-I). wikipedia.orglibretexts.org Such groups have two primary effects on electrophilic aromatic substitution:
Reactivity : They deactivate the ring, making the reaction slower than it is for benzene. The electron-poor ring is less attractive to an incoming electrophile. dummies.comlibretexts.orgquora.com
Selectivity : They act as meta-directors. wikipedia.orglibretexts.orgaakash.ac.inmasterorganicchemistry.com
The meta-directing effect can be explained by examining the stability of the cationic intermediates (arenium ions or Wheland intermediates) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing group. libretexts.orglibretexts.org This is a highly destabilized arrangement. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable (or less destabilized) intermediate. libretexts.orglibretexts.org Consequently, the transition state leading to the meta product is lower in energy, and this product is formed preferentially. aakash.ac.in
Modern computational tools can predict this regioselectivity quantitatively. Methods like the RegioSQM server calculate properties like proton affinity for each aromatic carbon; the site with the highest affinity is predicted as the most likely site of electrophilic attack. rsc.orgrsc.org
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound This table is illustrative and based on the established principles of meta-directing groups.
| Position of Attack | Relative Stability of Intermediate | Major/Minor Product |
|---|---|---|
| Ortho | Destabilized | Minor |
| Meta | More Stable | Major |
| Para | Destabilized | Minor |
Applications in Advanced Materials and Chemical Technologies Non Biological Focus
Utilization as a Component in High-Performance Electrolytes
The development of safe, high-performance electrolytes is a critical area of research for next-generation energy storage systems, particularly for high-voltage lithium-ion batteries and lithium-sulfur batteries.
Fluorinated compounds are frequently investigated as components in battery electrolytes to improve stability and performance. Specifically, fluorinated aromatic compounds have been explored as diluents. For instance, 1,2-difluorobenzene (B135520) has been reported as a diluent solvent to create a "high-concentration effect" in electrolytes for lithium metal batteries. nih.gov This approach aims to improve the cycling performance by modifying the solid-electrolyte-interphase (SEI) layer to be rich in lithium fluoride (B91410) (LiF). nih.gov
While fluorinated ethers and carbonates are more commonly cited, the use of fluorinated aromatic hydrocarbons is an emerging area of interest. cip.com.cn These compounds can offer benefits such as enhanced oxidative stability. cip.com.cn However, there is currently a lack of specific studies in the reviewed scientific literature detailing the use of (1,2,2,2-Tetrafluoroethyl)benzene as a diluent or additive in either lithium-ion or lithium-sulfur battery electrolytes.
The introduction of fluorine into electrolyte solvents is known to modulate key properties. Fluorination typically lowers the highest occupied molecular orbital (HOMO) energy levels, which can result in higher oxidative stability, a crucial factor for high-voltage cathodes. acs.org Conversely, the lowest unoccupied molecular orbital (LUMO) energy levels may also be lowered, potentially making the electrolyte more susceptible to reduction at the anode. acs.org
Table 1: General Effects of Fluorination on Electrolyte Properties
| Property | General Effect of Fluorination | Rationale |
| Oxidative Stability | Generally Increased | Lowering of HOMO energy levels. acs.org |
| Reductive Stability | Potentially Decreased | Lowering of LUMO energy levels. acs.org |
| Ionic Conductivity | Variable | Can be influenced by viscosity and solvent-ion interactions. |
| SEI Composition | Often promotes LiF formation | Fluorine-donating capability of the solvent. nih.gov |
| Flammability | Generally Reduced | The presence of C-F bonds can suppress combustion. cip.com.cn |
This table presents generalized trends for fluorinated electrolyte components; specific data for this compound is not available in the cited sources.
Integration into Polymeric Materials and Coatings
Fluoropolymers are a significant class of materials known for their exceptional properties, including chemical inertness, thermal stability, and low surface energy. researchgate.netgoogle.com These properties are derived from the strength of the carbon-fluorine bond. researchgate.net
While there is extensive literature on polymers made from monomers like tetrafluoroethylene (B6358150) (to produce PTFE) and other fluorinated vinyl monomers, specific research on the integration of this compound into polymeric structures is limited. rsc.orgresearchgate.net In principle, the molecule could be functionalized to act as a monomer or be used as an additive to impart specific properties, such as hydrophobicity or modified dielectric constant, to a polymer matrix. A review on tetrafluoroethyl-containing compounds notes their general application in advanced materials like conducting polymers, though it does not single out this specific benzene (B151609) derivative.
Development of Sensor Materials and Photoactive Components
The introduction of fluorine atoms into aromatic systems can significantly alter their electronic and photophysical properties. This has led to the investigation of fluorinated aromatic compounds in the development of materials for sensors and optoelectronics. For example, the introduction of fluorine can influence the emission properties of fluorophores. acs.org
Photoactive fluoropolymer surfaces have been developed for applications such as the controlled release of drug molecules. nih.govnih.gov Furthermore, π-conjugated systems containing heavier elements from group 15, when fused with benzene rings, have been studied for their optical properties, including phosphorescence. nih.gov While these areas of research indicate that fluorinated aromatic structures are promising for photoactive applications, there are no specific studies found that characterize or utilize the photoactive properties of this compound.
Role in Specialty Solvents and Reaction Media
Fluorinated organic compounds are often explored as specialty solvents due to their unique properties, which can include high thermal stability and a different miscibility profile compared to their non-fluorinated counterparts. For instance, the isomer 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) has been considered as an organic solvent, both in liquid and supercritical fluid forms. However, this is a different compound with different properties. The utility of this compound as a specialty solvent or reaction medium has not been specifically documented in the reviewed literature.
Precursors for Other Advanced Chemical Structures
The synthesis of complex molecules often relies on versatile and functionalized building blocks. Fluorinated compounds are valuable precursors in organic synthesis. Trifluoroacetic acid, for example, is a key precursor to many other fluorinated compounds. wikipedia.org
The tetrafluoroethyl group is considered an important moiety in the development of advanced materials. A review of the synthesis and application of compounds containing the 1,1,2,2-tetrafluoroethyl group highlights their importance. While specific reactions using this compound as a starting material are not detailed, its structure suggests it could serve as a valuable precursor. The phenyl group can be chemically modified through aromatic substitution reactions, and the tetrafluoroethyl group could also potentially undergo further chemical transformations, making the compound a versatile starting point for more complex fluorinated molecules.
Advanced Analytical and Spectroscopic Characterization of 1,2,2,2 Tetrafluoroethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For (1,2,2,2-Tetrafluoroethyl)benzene, 1H, 13C, and 19F NMR are particularly informative.
1H NMR and 13C NMR for Structural Elucidation
The 1H NMR spectrum of this compound provides information about the protons on the benzene (B151609) ring and the ethyl side chain. The aromatic protons typically appear in the downfield region of the spectrum, around 6.5-8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons on the carbon adjacent to the fluorine atoms will exhibit splitting patterns due to coupling with the fluorine nuclei. wikipedia.org
13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the benzene ring typically resonate in the 120-150 ppm range. libretexts.org The carbon atoms bonded to fluorine will show characteristic shifts and couplings. Specifically, the carbon in the CF3 group is expected to appear as a quartet due to coupling with the three fluorine atoms, while the CHF carbon will appear as a doublet of quartets due to coupling with both the single fluorine and the CF3 group. beilstein-journals.org The chemical shifts in 13C NMR are influenced by factors such as hybridization and electronegativity of neighboring atoms. libretexts.org
A representative, though not identical, example of 13C NMR data for a related compound, (2,2,2-Trifluoroethyl)benzene, shows a quartet for the CF3 carbon and another quartet for the benzylic carbon, illustrating the influence of fluorine coupling. beilstein-journals.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic Protons | ~7.3-7.5 | Multiplet | N/A |
| Benzylic Proton (-CHF-) | ~5.0-6.0 | Doublet of Quartets | 2JH-F, 3JH-F |
| Aromatic Carbons | ~125-135 | Multiple signals | N/A |
| Benzylic Carbon (-CHF-) | ~115-125 | Doublet of Quartets | 1JC-F, 2JC-F |
| Trifluoromethyl Carbon (-CF3) | ~120-130 | Quartet | 1JC-F |
19F NMR for Fluorine Environment Analysis
19F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. wikipedia.org It provides detailed information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected in the 19F NMR spectrum.
The three equivalent fluorine atoms of the trifluoromethyl (-CF3) group will produce one signal, while the single fluorine atom on the benzylic carbon (-CHF-) will produce another. These signals will be split into multiplets due to spin-spin coupling between the non-equivalent fluorine atoms. The -CF3 signal is expected to appear as a doublet, and the -CHF- signal as a quartet. wikipedia.org The chemical shifts in 19F NMR are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl3). colorado.edu For organofluorine compounds, CF3 groups typically resonate between -50 to -70 ppm. wikipedia.org
For a similar compound, 1-bromo-4-(2,2,2-trifluoroethyl)benzene, the 19F NMR shows a triplet for the -CF3 group, which is a result of coupling to the adjacent CH2 protons. beilstein-journals.org In the case of this compound, the coupling would be between the fluorine atoms themselves.
Table 2: Predicted 19F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl3) | Predicted Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| -CF3 | -60 to -75 | Doublet | 3JF-F |
| -CHF- | -180 to -220 | Quartet | 3JF-F |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a compound. nih.gov For this compound (C8H6F4), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. The molecular weight of this compound is 178.13 g/mol. scbt.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov
For instance, the HRMS data for a related compound, 1-fluoro-4-(2,2,2-trifluoroethyl)benzene (B1296316) (C8H6F4), which is an isomer, showed a calculated mass of 178.0406 and a found mass of 178.0403, demonstrating the high accuracy of this technique. beilstein-journals.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for separating volatile compounds and identifying the components of a mixture. In the context of this compound, GC-MS can be used to assess the purity of a sample by separating it from any impurities or starting materials. copernicus.org The mass spectrometer then provides a fragmentation pattern for each separated component, which serves as a molecular fingerprint for identification. The fragmentation of the benzene ring and the loss of fluorine atoms or fluorinated fragments would be characteristic features in the mass spectrum of this compound. youtube.com
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity. youtube.com
Column chromatography, often using silica (B1680970) gel, is a common method for purifying organic compounds. youtube.com The separation is based on the differential adsorption of the components of a mixture to the stationary phase. For fluorinated compounds, specialized stationary phases, such as perfluorinated phases, can offer unique selectivity, particularly when used with modifiers like 2,2,2-trifluoroethanol (B45653) in the mobile phase. nih.gov
High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for purity assessment. By developing a suitable method, often involving a C18 column and a mobile phase of water and an organic solvent like acetonitrile, the purity of a this compound sample can be determined by quantifying the area of its peak relative to any impurity peaks. researchgate.net
The purity assessment by these chromatographic methods is crucial for ensuring the quality of the compound for any subsequent applications or studies.
Gas Chromatography (GC)
Gas chromatography is a primary technique for assessing the purity and for the quantitative analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The retention behavior of this compound is influenced by its volatility and its interactions with the stationary phase. Due to the presence of the polar C-F bonds, its retention time will vary significantly depending on the polarity of the GC column.
Non-polar columns (e.g., those with dimethylpolysiloxane stationary phases like DB-1 or HP-5) separate compounds primarily based on their boiling points.
Polar columns (e.g., those with polyethylene (B3416737) glycol or cyanopropylphenyl phases) will exhibit stronger interactions with the fluorinated ethyl group, leading to longer retention times compared to non-fluorinated analogues of similar boiling points.
Table 1: Predicted GC Behavior of this compound on Common Stationary Phases
| Stationary Phase Type | Predicted Retention Behavior | Rationale |
|---|---|---|
| Non-polar (e.g., DB-1, HP-5) | Elution based primarily on boiling point. | Minimal specific interactions with the fluorinated group. |
| Intermediate-polar (e.g., DB-624) | Moderate increase in retention time. | Dipole-dipole interactions between the C-F bonds and the stationary phase. |
| Polar (e.g., Rtx-TCEP, Wax) | Significant increase in retention time. | Strong dipole-dipole and potential hydrogen bonding interactions. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the separation and analysis of a wide range of compounds. basicmedicalkey.com For this compound, which is a relatively non-polar compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.
The separation of halogenated benzenes has been shown to be effective on specialized stationary phases designed to have specific interactions, which could also be applied to this compound for enhanced selectivity. nih.gov The elution order in RP-HPLC is generally inversely related to the compound's hydrophobicity; more hydrophobic compounds are retained longer. The precise retention time can be modulated by adjusting the composition of the mobile phase. amazonaws.com
Table 2: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) | Provides a non-polar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with varying hydrophobicities. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The benzene ring provides strong UV absorbance for sensitive detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
Vibrational Spectroscopy (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The most prominent features are the strong C-F stretching vibrations, which typically appear in the region of 1000-1360 cm⁻¹. wikipedia.org The presence of multiple fluorine atoms results in several strong, distinct bands in this region due to symmetric and asymmetric stretching modes. wikipedia.org The spectrum also shows characteristic peaks for the benzene ring, including C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. psu.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the benzene ring, such as the ring-breathing mode around 992 cm⁻¹, are typically strong in the Raman spectrum. researchgate.net The C-F stretching vibrations are also Raman active. High-resolution Raman techniques can even be used to determine precise molecular geometry parameters. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (asymmetric) | 1100 - 1360 | Strong (FTIR) |
| C-F Stretch (symmetric) | 1000 - 1100 | Strong (FTIR) |
| Benzene Ring Breathing | ~992 | Strong (Raman) |
Note: The exact frequencies can be influenced by the molecular environment and coupling with other vibrations. aip.orgresearchgate.net
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD would provide accurate bond lengths, bond angles, and information about the intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not publicly documented, studies on related fluorinated aromatic compounds provide insight into the expected structural features. rsc.orgacs.org The C-F bond length is typically around 1.35 Å. wikipedia.org The crystal packing would likely be influenced by a combination of π-π stacking interactions between the benzene rings and dipole-dipole interactions involving the highly polar C-F bonds. researchgate.net Weak C-H···F hydrogen bonds may also play a role in stabilizing the crystal lattice. nih.gov The conformation of the tetrafluoroethyl group relative to the benzene ring would also be determined, revealing any steric or electronic effects on the molecular geometry.
Table 4: Expected Structural Parameters from XRD Analysis
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Confirms the covalent radius of fluorine bonded to carbon. wikipedia.org |
| Aromatic C-C Bond Length | ~1.39 Å | Indicates the aromatic character of the benzene ring. docbrown.info |
| Molecular Conformation | Torsion angles between the phenyl and ethyl groups | Reveals the preferred spatial arrangement of the substituents. |
| Intermolecular Interactions | π-π stacking distances, C-H···F contacts | Explains the packing of molecules in the crystal lattice. rsc.orgresearchgate.netnih.gov |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Research into (1,2,2,2-Tetrafluoroethyl)benzene has led to several key findings and the development of novel synthetic methodologies. The introduction of the tetrafluoroethyl group (-CF₂CF₂H) into aromatic systems has been a focal point, driven by the unique properties this moiety imparts. researchgate.net
Key Research Findings:
Unique Molecular Properties: The presence of a tetrafluoroethylene (B6358150) fragment confers significantly different molecular properties compared to molecules with monofluorinated, difluorinated, or trifluoromethylated groups. researchgate.net This has spurred interest in their application across various fields.
Bioisosteric Mimicry: The 1,1,2,2-tetrafluoroethyl group can act as a structural mimic of the trifluoromethyl group and can enhance the lipophilicity of molecules. researchgate.net This is particularly relevant in the development of bioactive compounds.
Methodological Advancements:
A variety of synthetic strategies have been developed to introduce the tetrafluoroethyl group onto a benzene (B151609) ring. These methods often involve the use of specialized fluorinating agents and reaction conditions.
| Method | Description | Yield | Reference |
| Reaction with (1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide | A mixture with tetrahydronaphthalene is heated, followed by distillation to yield (2,2,2-trifluoroethyl)benzene. | 64% | prepchem.com |
| Reaction of SF₅Br with CF₂=CFC₆H₅ | This two-step process involves the initial addition of SF₅Br to trifluorostyrene, followed by treatment with AgBF₄. | High | doi.org |
| Metalation and Reaction with Electrophilic Azides | Tetrafluoroethylene-containing azides are synthesized from tetrafluoroalkyl bromides in a two-step, one-pot process. | Not Specified | rsc.org |
These advancements have made tetrafluoroethylated aromatics more accessible for further study and application.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the progress, several knowledge gaps and unexplored research avenues persist in the study of this compound and its derivatives.
Knowledge Gaps:
Limited Derivative Synthesis: While methods for synthesizing the parent compound exist, the synthesis of a wide range of substituted this compound derivatives, particularly ortho- and para-isomers, remains a challenge. doi.org
In-depth Mechanistic Studies: The detailed mechanisms of many of the synthetic reactions, including the role of catalysts and intermediates, are not fully understood.
Comprehensive Property Profiling: A systematic evaluation of the physicochemical and biological properties of a broad library of tetrafluoroethylated aromatics is lacking.
Unexplored Research Avenues:
Catalytic One-Step Functionalization: The development of catalytic, one-step methods for the dicarbofunctionalization of enol silyl (B83357) ethers using tetrafluoroethyl motifs is an area ripe for exploration. researchgate.net
Novel Applications: The unique properties of these compounds suggest potential applications that are yet to be fully investigated, such as in advanced polymers, liquid crystals, and functional materials. researchgate.net
Environmental Fate and Behavior: As the use of fluorinated compounds grows, understanding the environmental degradation pathways and potential long-term impacts of tetrafluoroethylated aromatics is crucial.
Prospective Developments in Synthetic Strategies for Tetrafluoroethylated Aromatics
The future of synthesizing tetrafluoroethylated aromatics will likely focus on developing more efficient, selective, and sustainable methods.
Anticipated Developments:
Transition-Metal Catalysis: The use of transition-metal catalysts could enable more direct and selective C-H functionalization of benzene with tetrafluoroethylating agents, reducing the need for pre-functionalized starting materials.
Photoredox Catalysis: Light-mediated reactions offer a powerful tool for generating reactive intermediates under mild conditions, which could be harnessed for novel tetrafluoroethylation strategies.
Flow Chemistry: The application of continuous flow technologies could allow for safer handling of potentially hazardous reagents and better control over reaction parameters, leading to improved yields and scalability.
Novel Reagents: The development of new, stable, and easy-to-handle tetrafluoroethylating reagents is a constant pursuit in fluorine chemistry. researchgate.net
Emerging Opportunities in Materials Science and Chemical Technologies
The distinct properties of this compound and its analogues open up exciting opportunities in materials science and various chemical technologies.
Materials Science:
Liquid Crystals: The incorporation of the tetrafluoroethyl group can influence the mesophase behavior and electro-optical properties of liquid crystalline materials. researchgate.netbeilstein-journals.org
Fluoropolymers: Tetrafluoroethylated aromatic monomers could be used to create novel fluoropolymers with tailored thermal stability, chemical resistance, and dielectric properties.
Organic Electronics: The electron-withdrawing nature of the tetrafluoroethyl group can be exploited in the design of new organic semiconductors and emitters for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org
Chemical Technologies:
Advanced Solvents: Hydrofluoroethers, which share structural similarities, are being explored as environmentally friendlier alternatives to chlorofluorocarbons (CFCs) due to their low ozone depletion potential and global warming potential. chemicalbook.com This suggests that tetrafluoroethylated aromatics could also find use as specialized solvents.
Tracers and Probes: The unique ¹⁹F NMR signature of the tetrafluoroethyl group makes these compounds potentially useful as tracers in industrial processes or as probes in biological systems.
Broader Impact on Fluorine Chemistry and Related Disciplines
The research and development centered on this compound have a significant impact that extends beyond this specific molecule, influencing the broader field of fluorine chemistry and related scientific disciplines.
Impact on Fluorine Chemistry:
Expansion of the Fluorine Chemist's Toolbox: The development of new synthetic methods for introducing the tetrafluoroethyl group enriches the repertoire of reactions available to chemists working with organofluorine compounds. researchgate.net
Understanding Structure-Property Relationships: The study of how the tetrafluoroethyl group influences molecular properties contributes to a deeper understanding of the fundamental principles of fluorine chemistry, such as the effects of fluorination on electronics, lipophilicity, and metabolic stability. nih.gov
Impact on Related Disciplines:
Medicinal Chemistry and Agrochemicals: The ability to fine-tune the properties of bioactive molecules by incorporating the tetrafluoroethyl group provides new strategies for drug discovery and the development of next-generation pesticides. researchgate.net
Environmental Science: The increasing prevalence of fluorinated compounds necessitates research into their environmental fate and potential for bioaccumulation, driving advancements in analytical techniques and remediation strategies. nih.gov
Q & A
Q. What are the optimal synthetic routes for (1,2,2,2-tetrafluoroethyl)benzene, and how do fluorination agents influence yield and purity?
this compound can be synthesized via halogen exchange reactions or catalytic fluorination. For example, bromoethylbenzene derivatives (e.g., (2-bromoethyl)benzene, CAS 103-63-9 ) can undergo halogen replacement using fluorinating agents like KF or HF in the presence of catalysts such as SbF₃. The choice of fluorination agent affects reaction efficiency: anhydrous HF typically provides higher yields but requires specialized equipment due to corrosivity, while KF is safer but may necessitate higher temperatures. Purity can be monitored via GC-MS or ¹⁹F NMR to detect residual halides or byproducts like trifluoroethyl ethers .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹⁹F NMR : ¹⁹F NMR is critical for confirming tetrafluoroethyl group integrity (δ ~ -120 to -140 ppm for CF₃ and CF₂ groups).
- IR Spectroscopy : C-F stretching vibrations appear at 1100–1250 cm⁻¹.
- X-ray Crystallography : Resolves structural ambiguities, particularly for fluorinated substituents’ spatial arrangement .
- GC-MS : Identifies impurities (e.g., desfluoro byproducts) with detection limits <0.1% .
Q. How should researchers handle safety risks associated with this compound?
Refer to toxicological protocols for ethylbenzene derivatives :
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 100 ppm).
- PPE : Nitrile gloves and fluoropolymer-coated lab coats resist permeation.
- Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in thermodynamic data for this compound?
Conflicting thermal stability data (e.g., boiling points ranging from 220–315°C ) may arise from impurities or measurement conditions. Density Functional Theory (DFT) simulations can predict thermochemical properties (e.g., ΔHvap, Gibbs free energy) and validate experimental data. Compare computed values (e.g., via Gaussian09 using B3LYP/6-31G*) with experimental DSC/TGA results to identify systematic errors .
Q. What strategies mitigate side reactions in the synthesis of this compound derivatives for pharmaceutical applications?
Derivatization (e.g., introducing trifluoromethyl or methoxy groups) often leads to competing etherification or polymerization. Mitigation strategies include:
- Low-Temperature Reactions : Slow addition of electrophiles (e.g., Cl₂ or Br₂) at -20°C minimizes radical pathways.
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during fluorination .
- Catalytic Systems : Pd/C or CuI enhances regioselectivity in cross-coupling reactions .
Q. How do steric and electronic effects of the tetrafluoroethyl group influence reactivity in Diels-Alder or nucleophilic substitution reactions?
The strong electron-withdrawing nature of the CF₃ group increases electrophilicity of adjacent carbons, accelerating SN2 reactions but sterically hindering bulky nucleophiles. In Diels-Alder reactions, the tetrafluoroethyl group reduces diene electron density, lowering reaction rates by ~40% compared to non-fluorinated analogs. Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots quantify these effects .
Q. What analytical challenges arise in quantifying this compound in environmental matrices?
Fluorinated compounds often evade detection via standard LC-MS due to low ionization efficiency. Optimized methods include:
- Derivatization : Use pentafluorobenzyl bromide to enhance MS sensitivity.
- GC-ECD : Electron Capture Detection achieves ppb-level detection in water or soil .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the hydrolytic stability of this compound?
Discrepancies may stem from pH or trace catalyst presence. Under acidic conditions (pH <3), hydrolysis yields benzoic acid and HF, while neutral/basic conditions (pH 7–12) show stability for >6 months. Use ¹⁹F NMR to track hydrolysis intermediates (e.g., fluorinated alcohols) and ICP-MS to detect metal catalysts (e.g., Fe³⁺) that accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
